![molecular formula C19H18FN3O2 B251980 N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide, also known as JNJ-54175446, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamides and has been shown to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide involves the selective antagonism of the CB1 receptor. This compound binds to the CB1 receptor with high affinity and blocks its activation by endogenous ligands such as anandamide and 2-arachidonoylglycerol. This results in the inhibition of downstream signaling pathways that are involved in the regulation of appetite, energy balance, and reward. The blockade of CB1 receptor activity by this compound has been shown to reduce food intake, body weight gain, and drug-seeking behavior in preclinical models.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to selectively antagonize the CB1 receptor without affecting other receptors such as CB2, 5-HT2A, and D2. This compound has been shown to reduce food intake and body weight gain in preclinical models of obesity and metabolic disorders. It has also been shown to reduce drug-seeking behavior in preclinical models of drug addiction. Additionally, this compound has been shown to exhibit favorable pharmacokinetic properties such as good oral bioavailability, long half-life, and low clearance.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has several advantages and limitations for lab experiments. The advantages include its potent and selective antagonism of the CB1 receptor, favorable pharmacokinetic properties, and preclinical efficacy in models of obesity and drug addiction. The limitations include its limited solubility in aqueous solutions, potential off-target effects on other receptors, and lack of clinical data on its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide. These include:
1. Further preclinical studies to elucidate the mechanism of action and optimize the pharmacokinetic properties of this compound.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans for the treatment of obesity and drug addiction.
3. Development of novel formulations and delivery systems to improve the solubility and bioavailability of this compound.
4. Investigation of the potential therapeutic applications of this compound in other diseases such as neurodegenerative disorders and cancer.
5. Exploration of the potential synergy of this compound with other pharmacological agents for the treatment of complex diseases.
Conclusion
In conclusion, this compound is a novel compound that has shown promising pharmacological properties as a selective CB1 receptor antagonist. It has been extensively studied for its potential therapeutic applications in the treatment of obesity and drug addiction. Further research is needed to optimize the pharmacokinetic properties of this compound, evaluate its safety and efficacy in humans, and explore its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide involves the reaction of 3-fluorobenzoic acid with 3-aminopropylindole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent and selective antagonism of the cannabinoid receptor type 1 (CB1) in vitro and in vivo. The CB1 receptor is involved in various physiological processes such as appetite regulation, pain perception, and mood regulation. Therefore, the blockade of CB1 receptor activity has been proposed as a potential therapeutic strategy for the treatment of obesity, metabolic disorders, and drug addiction.
Eigenschaften
Molekularformel |
C19H18FN3O2 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-[3-[(3-fluorobenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c20-15-7-3-6-14(11-15)18(24)21-9-4-10-22-19(25)17-12-13-5-1-2-8-16(13)23-17/h1-3,5-8,11-12,23H,4,9-10H2,(H,21,24)(H,22,25) |
InChI-Schlüssel |
QDQGOEOLFDEYIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC(=CC=C3)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


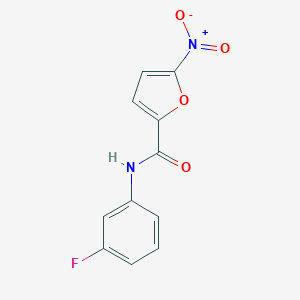
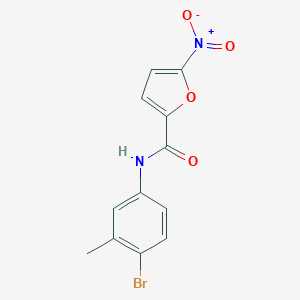
![Propyl 4-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B251901.png)
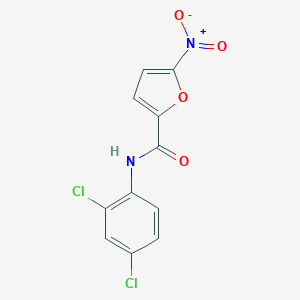
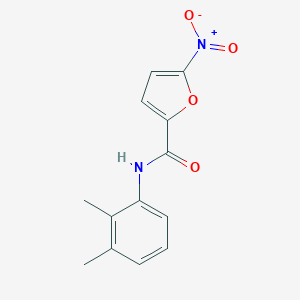
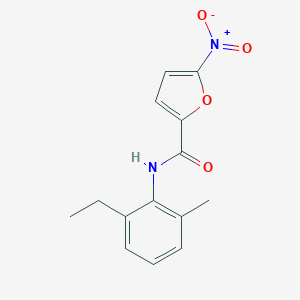
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)

![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
